(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (ring A) and a 2-methoxyphenyl group (ring B). Chalcones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. This compound is synthesized via Claisen–Schmidt condensation, where 4-fluoroacetophenone reacts with 2-methoxybenzaldehyde under basic conditions . Its structure has been confirmed by spectroscopic methods and X-ray crystallography in related analogs, revealing a planar geometry stabilized by conjugation and weak intermolecular interactions .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLMFUGUMWAREC-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one as a promising anticancer agent. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, a crucial mechanism for cancer cell division, with IC50 values comparable to established chemotherapeutics .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 2.95 | Inhibition of tubulin polymerization |
| HCT-116 | 2.88 | Induction of apoptosis |
| LOX IMVI | 2.75 | Disruption of microtubule dynamics |
2. Antimicrobial Properties
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as tubulin. Molecular docking studies reveal that this compound binds effectively to the colchicine binding site on tubulin, disrupting its polymerization and leading to cell cycle arrest in cancer cells .
Case Studies
Case Study 1: Evaluation of Antitumor Activity
A recent study evaluated the antitumor activity of several chalcone derivatives, including this compound. The results indicated that this compound exhibited broad-spectrum antitumor activity across multiple cancer cell lines, with notable efficacy against breast and colon cancer models .
Case Study 2: Structure-Activity Relationship
Research focused on the structure-activity relationship (SAR) of chalcones revealed that substituents on the phenyl rings significantly influence their biological activities. The presence of fluorine and methoxy groups at specific positions enhances the compound's potency against cancer cells while maintaining selectivity towards normal cells .
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s bioactivity and physicochemical properties are influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related chalcones:
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): The 4-fluorine in ring A enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in SARS-CoV-2 Mpro inhibitors .
- Methoxy vs. Hydroxy Substitutions: Methoxy groups (e.g., in 2n) reduce inhibitory potency compared to hydroxyl groups (e.g., cardamonin) due to decreased hydrogen-bonding capacity and increased steric hindrance .
- Halogen Effects: Bromine or iodine at the meta position (e.g., 2n) lowers activity compared to para-substituted fluorinated analogs, likely due to unfavorable steric interactions .
Physicochemical Property Comparisons
Biological Activity
(2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Chalcones
Chalcones are a class of compounds characterized by their structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of substituents such as fluorine and methoxy groups can significantly influence their biological properties and reactivity. This specific compound is synthesized through the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 2-methoxyacetophenone, typically in the presence of a base like sodium hydroxide or potassium hydroxide.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Studies have shown that it can enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It has been documented to cause cell cycle arrest in various cancer cell lines, including HeLa and K562 cells. The compound primarily affects the G2/M phase, leading to inhibited cell division and increased cancer cell death .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Studies have reported that chalcone derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives suggest that modifications to the structure can enhance antibacterial activity .
- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar chalcone derivatives:
| Compound | Substituent | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Chlorine | Moderate | Low |
| (2E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Bromine | High | Moderate |
| (2E)-1-(4-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Methyl | Low | High |
The presence of the fluorine atom in our compound significantly enhances its reactivity and biological activity compared to its chloro and bromo counterparts .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Anticancer Effects : A recent investigation demonstrated that this compound induced apoptosis in human leukemia cells through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that this chalcone derivative exhibited significant inhibition, suggesting its utility in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-1-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 2-methoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/water) . Key factors include:
- Temperature : Optimal at 40–60°C to balance reaction rate and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance enolate formation but require careful purification.
- Catalyst : Base strength affects enolate generation; weaker bases (e.g., NaOH) are preferred for electron-deficient ketones .
Q. How is the stereochemistry and structural integrity of the α,β-unsaturated ketone confirmed post-synthesis?
- Analytical techniques :
- NMR : H NMR shows characteristic coupling constants () between Hα and Hβ, confirming the E-configuration .
- FT-IR : Stretching frequencies at ~1650 cm (C=O) and ~1600 cm (C=C) validate the conjugated system .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with the expected molecular weight (CHFO: m/z 264.09) .
Q. What are the common chemical transformations of this chalcone derivative, and how do substituents influence reactivity?
- Reactivity profile :
- Substituent effects : The 4-fluorophenyl group enhances electrophilicity at the β-carbon, while 2-methoxyphenyl sterically hinders nucleophilic attack at the α-position .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?
- Methodology :
- DFT calculations (B3LYP/6-311++G(d,p)) model hyperpolarizability () and dipole moment.
- Key findings : The conjugated π-system and electron-withdrawing F group enhance (e.g., ~10× urea), suggesting NLO potential .
- Validation : Experimental SHG (second-harmonic generation) efficiency correlates with computed values in crystalline phases .
Q. What crystallographic insights explain the solid-state packing and intermolecular interactions?
- XRD analysis :
- Space group : Monoclinic with .
- Intermolecular interactions : C–H···O hydrogen bonds and π-π stacking (3.8–4.2 Å) stabilize the crystal lattice .
- Thermal stability : DSC reveals a melting point of ~150–160°C, consistent with strong van der Waals forces .
Q. How do conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?
- Case study :
- Contradiction : MIC values vary by >50% across studies for S. aureus (e.g., 8–32 µg/mL) .
- Resolution :
Standardize assay conditions (e.g., broth microdilution vs. agar diffusion).
Validate cytotoxicity (MTT assay) to distinguish antimicrobial vs. nonspecific cell death .
SAR analysis: Fluorine and methoxy groups modulate lipophilicity and membrane penetration .
Q. What strategies optimize regioselectivity in functionalizing the α,β-unsaturated ketone for targeted drug design?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
